
N,N,N-Trimethylhexadecan-1-aminium cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethylhexadecan-1-aminium cyanide is a quaternary ammonium compound. It is structurally characterized by a long hexadecyl chain attached to a nitrogen atom, which is further bonded to three methyl groups and a cyanide ion. This compound is known for its surfactant properties and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylhexadecan-1-aminium cyanide typically involves the quaternization of hexadecylamine with methyl iodide, followed by the substitution of the iodide ion with a cyanide ion. The reaction conditions generally include:
Quaternization: Hexadecylamine is reacted with an excess of methyl iodide in an organic solvent such as acetone or ethanol. The reaction is carried out at elevated temperatures (50-70°C) to ensure complete quaternization.
Substitution: The resulting N,N,N-Trimethylhexadecan-1-aminium iodide is then treated with a cyanide salt (e.g., sodium cyanide) in an aqueous medium to replace the iodide ion with a cyanide ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Quaternization: Large quantities of hexadecylamine and methyl iodide are mixed in industrial reactors with controlled temperature and pressure conditions.
Ion Exchange: The quaternized product is subjected to ion exchange processes to replace the iodide ion with a cyanide ion, often using ion exchange resins or large-scale aqueous cyanide solutions.
化学反応の分析
Types of Reactions
N,N,N-Trimethylhexadecan-1-aminium cyanide undergoes various chemical reactions, including:
Substitution Reactions: The cyanide ion can be substituted with other nucleophiles such as halides, hydroxides, or thiolates.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water and acidic or basic conditions, the cyanide ion can be hydrolyzed to form amides or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium halides, potassium hydroxide, thiolates.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Halide salts, hydroxides, thiolates.
Oxidation: Oxides, hydroxylamines.
Reduction: Amines.
Hydrolysis: Amides, carboxylic acids.
科学的研究の応用
N,N,N-Trimethylhexadecan-1-aminium cyanide is used in various scientific research applications, including:
Chemistry: As a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: In cell membrane studies, as it can interact with lipid bilayers and affect membrane properties.
Medicine: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Industry: Used as a surfactant in the formulation of detergents, emulsifiers, and antistatic agents.
作用機序
The mechanism of action of N,N,N-Trimethylhexadecan-1-aminium cyanide involves its interaction with lipid membranes. The long hydrophobic hexadecyl chain inserts into lipid bilayers, while the positively charged ammonium group interacts with negatively charged components of the membrane. This disrupts the membrane structure, leading to increased permeability and potential cell lysis. The cyanide ion can also inhibit certain enzymes by binding to metal cofactors, disrupting cellular metabolism.
類似化合物との比較
Similar Compounds
- **
特性
CAS番号 |
74784-26-2 |
|---|---|
分子式 |
C20H42N2 |
分子量 |
310.6 g/mol |
IUPAC名 |
hexadecyl(trimethyl)azanium;cyanide |
InChI |
InChI=1S/C19H42N.CN/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-2/h5-19H2,1-4H3;/q+1;-1 |
InChIキー |
FRDCJKFJZIQHRD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[C-]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole](/img/structure/B14443705.png)
![4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione](/img/structure/B14443712.png)
![2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride](/img/structure/B14443717.png)
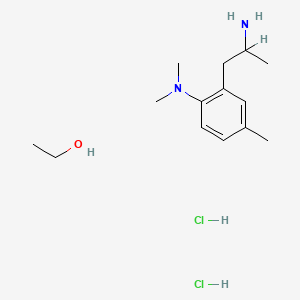
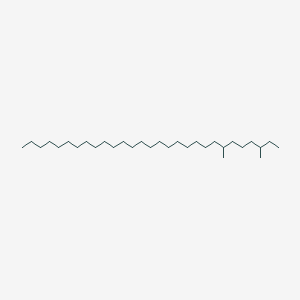
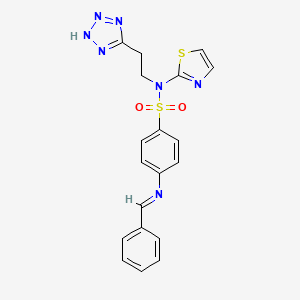
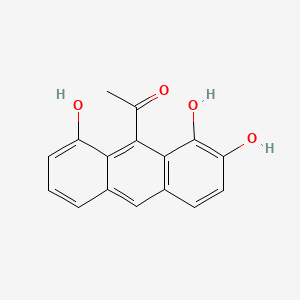

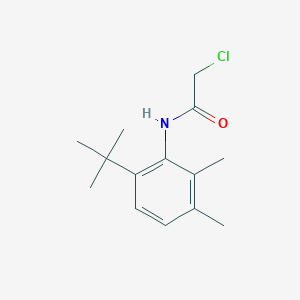

![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate](/img/structure/B14443776.png)


